molecular formula C10H11N3O2 B1481590 1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid CAS No. 2092281-13-3

1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid

Cat. No. B1481590
CAS RN: 2092281-13-3
M. Wt: 205.21 g/mol
InChI Key: KJYXMPALEOSJER-UHFFFAOYSA-N
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Description

Pyrazoles are a class of organic compounds with a five-membered aromatic ring, which includes two nitrogen atoms and three carbon atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Synthesis Analysis

Pyrazoles can be synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For example, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature .


Molecular Structure Analysis

The molecular structure of pyrazoles consists of a five-membered ring with two nitrogen atoms and three carbon atoms . The InChI code for a similar compound, 1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid, is 1S/C8H10N2O2/c11-8(12)7-3-4-9-10(7)5-6-1-2-6/h3-4,6H,1-2,5H2,(H,11,12) .


Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions. For instance, a Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives . The reaction is initiated by the formation of a hydrazonyl radical, followed by cyclization and a concomitant C=C bond cleavage .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For a similar compound, 1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid, it is a solid at room temperature .

Scientific Research Applications

Synthesis and Characterization

Research has been directed towards the synthesis and functionalization of imidazo[1,2-b]pyrazole derivatives, highlighting the compound's versatility in chemical reactions. For instance, studies have demonstrated the preparation of imidazo[1,2-a]pyridine carboxylic acid derivatives through multi-step processes involving alkylation, cyclization, and cross-coupling reactions. These methods underscore the compound's utility in generating structurally diverse molecules with potential biological activities (Du Hui-r, 2014).

Antimicrobial and Antioxidant Activities

Several studies have evaluated the antimicrobial and antioxidant properties of imidazo[1,2-b]pyrazole derivatives. For example, compounds synthesized from imidazo[1,2-a]pyrazine-2-carboxamide derivatives have been tested for their antimicrobial activity, revealing moderate to significant effects against various microbial strains. This research suggests the potential of these compounds in developing new antimicrobial agents (B. Jyothi & N. Madhavi, 2019).

Utility in Heterocycle Synthesis

The compound and its derivatives have been used as key intermediates in the synthesis of heterocyclic compounds, which are crucial in medicinal chemistry due to their diverse biological activities. Research has shown the efficient synthesis of pyrazolo[3,4-b]pyridine products from condensation reactions involving pyrazole-5-amine derivatives. These findings highlight the compound's role in generating new N-fused heterocycles with potential pharmacological applications (Aseyeh Ghaedi et al., 2015).

Cytotoxicity Studies

Research into the cytotoxic properties of related compounds has provided insights into their potential therapeutic applications. For example, the synthesis of new heterocycles from 1-indanone has led to compounds with significant cytotoxic activity, suggesting the utility of imidazo[1,2-b]pyrazole derivatives in cancer research and treatment strategies (B. Hegazi et al., 2010).

Safety and Hazards

Safety data sheets provide information about the potential hazards of a compound and how to handle it safely. For a similar compound, 1H-Pyrazole-3-carboxylic acid, it is advised to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .

properties

IUPAC Name

1-(cyclopropylmethyl)imidazo[1,2-b]pyrazole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c14-10(15)8-5-9-12(6-7-1-2-7)3-4-13(9)11-8/h3-5,7H,1-2,6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJYXMPALEOSJER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=CN3C2=CC(=N3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid
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1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid
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1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid
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